
2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of acetamides. It contains a chloro-substituted phenoxy group and a formyl group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-formylphenol, is reacted with an appropriate halogenated acetamide under basic conditions to form the phenoxy intermediate.
Acetamide Formation: The phenoxy intermediate is then reacted with 2-methoxyethylamine under controlled temperature and pH conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Catalysts and Solvents: Employing specific catalysts and solvents to optimize the yield and purity of the product.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation: Formation of 2-(4-chloro-2-carboxyphenoxy)-N-(2-methoxyethyl)acetamide.
Reduction: Formation of 2-(4-chloro-2-hydroxyphenoxy)-N-(2-methoxyethyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide is an organic compound with a chloro-substituted phenoxy group and a formyl group, making it a compound of interest in chemical and pharmaceutical research. Displayed products on the website are only used for non-medical purposes such as industrial applications or scientific research, and cannot be used for clinical diagnosis or treatment of humans or animals .
Formula and Safety
- The empirical formula for this compound is C12H14ClNO4, and its molecular weight is 271.7 .
- The product is intended for scientific research and industrial applications, not for clinical diagnosis or treatment in humans or animals .
Potential Applications
While the provided search results do not offer extensive details, this compound is applicable in the following areas:
- Interaction with biological systems The compound may interact with specific enzymes or receptors in biological systems.
- Modulation of biochemical pathways It can modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
- Pharmaceutical Research It is a compound of interest in various chemical and pharmaceutical research fields.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(2-methoxyethyl)acetamide: Lacks the formyl group, which may affect its reactivity and biological activity.
2-(4-chloro-2-formylphenoxy)acetamide: Lacks the methoxyethyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide is unique due to the presence of both the formyl and methoxyethyl groups, which contribute to its distinct chemical and biological properties.
Biological Activity
The compound 2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide is a novel synthetic derivative that has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Molecular Formula : C₁₃H₁₄ClNO₃
- Molecular Weight : 273.71 g/mol
- CAS Number : Not yet assigned in the literature
This compound features a chloro-substituted phenoxy group, which is significant for its biological interactions. The presence of the formyl group is hypothesized to facilitate covalent bonding with target proteins, influencing various biological pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, similar to related compounds that inhibit prostaglandin dehydrogenase .
- Cellular Interaction : It is suggested that the chloro-substituted group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively, thus increasing its bioavailability and efficacy against target cells .
Antimicrobial Activity
Recent studies have shown promising results regarding the antimicrobial properties of similar chloroacetamides. For instance, derivatives with halogenated phenyl rings have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Compound Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Chloroacetamides | Staphylococcus aureus | 8 μg/mL |
Escherichia coli | 32 μg/mL | |
Candida albicans | 16 μg/mL |
Anticancer Activity
In vitro studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For example, derivatives were tested against various cancer cell lines including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). The results showed that halogenated derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells .
Case Studies
- Anticancer Efficacy : In a study involving MCF-7 cells, treatment with analogs led to a reduction in cell viability by over 50% at concentrations ranging from 10 to 50 μM after 48 hours . The study utilized flow cytometry to assess apoptosis rates, confirming that the compound effectively induced programmed cell death.
- Antimicrobial Screening : A comprehensive screening of chloroacetamides against various bacterial strains revealed that those with para-substituted phenyl groups exhibited superior antimicrobial activity compared to their ortho or meta counterparts. This was attributed to their enhanced ability to disrupt bacterial membranes due to increased lipophilicity .
Properties
Molecular Formula |
C12H14ClNO4 |
---|---|
Molecular Weight |
271.69 g/mol |
IUPAC Name |
2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C12H14ClNO4/c1-17-5-4-14-12(16)8-18-11-3-2-10(13)6-9(11)7-15/h2-3,6-7H,4-5,8H2,1H3,(H,14,16) |
InChI Key |
FSZLFVFLVHDPAV-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)COC1=C(C=C(C=C1)Cl)C=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.